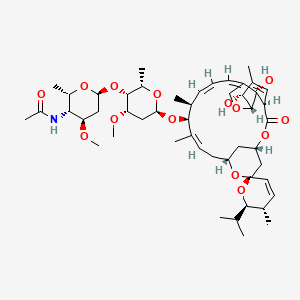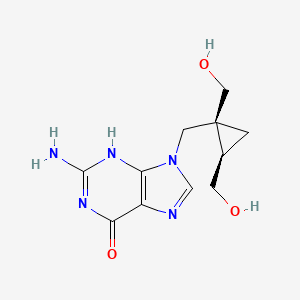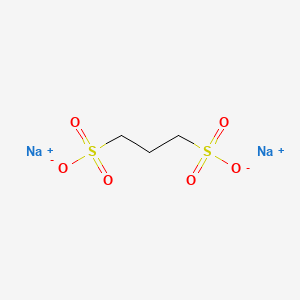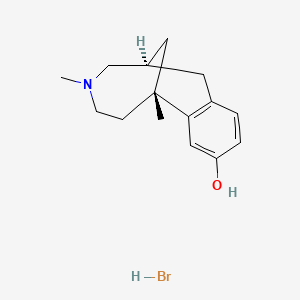
Ethyl (3-hydroxyphenyl)carbamate
Übersicht
Beschreibung
Ethyl (3-hydroxyphenyl)carbamate is a chemical compound with the molecular formula C9H11NO3 . It has an average mass of 181.189 Da and a monoisotopic mass of 181.073898 Da . It is also known by its IUPAC name, Ethyl 3-hydroxyphenylcarbamate .
Molecular Structure Analysis
The molecular structure of Ethyl (3-hydroxyphenyl)carbamate consists of 9 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . It is a solid substance at 20 degrees Celsius .Physical And Chemical Properties Analysis
Ethyl (3-hydroxyphenyl)carbamate is a white to light yellow powder . It has a melting point of 94-95 degrees Celsius . The compound is soluble in methanol .Wissenschaftliche Forschungsanwendungen
Antimitotic Agents and Biological Systems
- Antimitotic Activity: Ethyl (3-hydroxyphenyl)carbamate has been studied for its antimitotic properties. In research, certain isomers of ethyl carbamate derivatives demonstrated significant activity in various biological systems. For example, the S- and R-isomers of a related ethyl carbamate compound were active in several biological systems, with the S-isomer being more potent (Temple & Rener, 1992).
Synthesis of Carbamate Derivatives
- Chemical Synthesis: The synthesis of carbamate derivatives has been explored extensively. One study involved the condensation of methyl (3-hydroxyphenyl)carbamate with various compounds to form different carbamate derivatives. This highlights the chemical versatility of ethyl (3-hydroxyphenyl)carbamate and related compounds (Velikorodov & Imasheva, 2008).
Metabolism and Herbicide Studies
- Herbicide Metabolism: Ethyl (3-hydroxyphenyl)carbamate has been studied in the context of its metabolism as a herbicide. For instance, the metabolic fate of certain herbicides related to ethyl carbamate was investigated in rats, revealing insights into the biochemical processes involved in herbicide metabolism (Sonawane & Knowles, 1971).
Anticancer Research
- Potential Anticancer Agents: Research on ethyl (3-hydroxyphenyl)carbamate and related compounds has included investigations into their potential as anticancer agents. Some derivatives have shown the ability to bind with cellular tubulin and exhibit cytotoxic activityagainst experimental neoplasms in mice. These studies are crucial in exploring new avenues for cancer treatment (Temple, Rener, & Comber, 1989).
Detection in Alcoholic Beverages
- Quantitative Detection in Beverages: The compound has been the subject of studies aimed at its detection in alcoholic beverages. For instance, surface-enhanced Raman scattering (SERS) has been used for the quantitative detection of ethyl carbamate in various types of alcoholic beverages, emphasizing its relevance in food safety and quality control (Yang et al., 2013).
DNA Binding Studies
- Binding to DNA: Research has also focused on how ethyl carbamate interacts with DNA. A study investigated the binding of ethyl carbamate to liver DNA in mice, providing insights into its molecular interactions and potential implications for genetic effects (Pound, Franke, & Lawson, 1976).
Food and Environmental Toxicology
- Toxicological Studies: Ethyl carbamate has been identified as an emerging toxicant in food and the environment, with studies exploring its formation, metabolism, detection in food products, and its potential health impacts. Such research is critical for understanding the risks associated with this compound and for developing strategies to mitigate its presence in food and beverages (Gowd et al., 2018).
Prevention in Alcoholic Beverages
- Preventing Accumulation in Beverages: Significant research efforts have been directed towards developing methods to prevent the accumulation of ethyl carbamate in alcoholic beverages. This includes exploring various physical, chemical, enzymatic, and metabolic engineering technologies toreduce its levels, highlighting the importance of this compound in food safety and industry regulations (Zhao et al., 2013).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl N-(3-hydroxyphenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-2-13-9(12)10-7-4-3-5-8(11)6-7/h3-6,11H,2H2,1H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCLZXXMMEDEBMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC(=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6064581 | |
| Record name | Carbamic acid, (3-hydroxyphenyl)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6064581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (3-hydroxyphenyl)carbamate | |
CAS RN |
7159-96-8 | |
| Record name | Ethyl 3-hydroxyphenylcarbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7159-96-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl (3-hydroxyphenyl)carbamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007159968 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Carbethoxyaminophenol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222551 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Carbamic acid, N-(3-hydroxyphenyl)-, ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Carbamic acid, (3-hydroxyphenyl)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6064581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl-N-(3-hydroxyphenyl)-carbamateethyl 3-hydroxyphenylcarbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.578 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL (3-HYDROXYPHENYL)CARBAMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4X2HYG86P1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![2-(2-chlorophenyl)-4-methyl-5-(pyridin-2-ylmethyl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B1671570.png)

